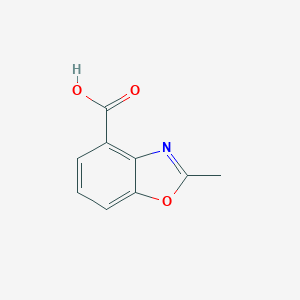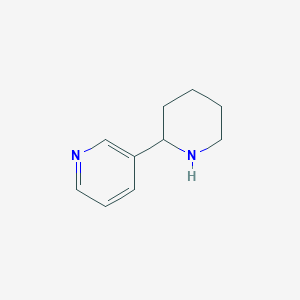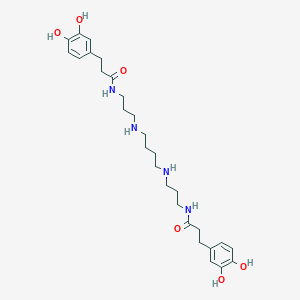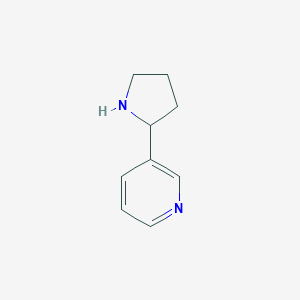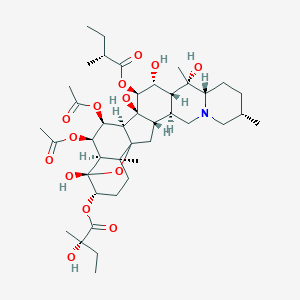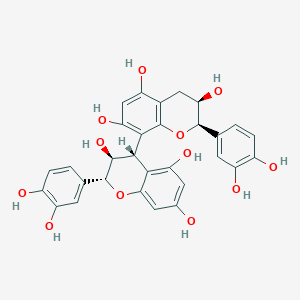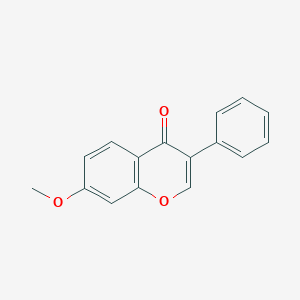
7-Methoxyisoflavone
Übersicht
Beschreibung
7-Methoxyisoflavone is a derivative of Isoflavone . It is a chemical compound found in certain plants and can also be produced in a laboratory . Some athletes and body builders are interested in 7-methoxyisoflavone for increasing testosterone levels, building muscle, and improving athletic performance .
Synthesis Analysis
Isoflavones are synthesized via the phenylpropanoid pathway from which plants produce most of the secondary metabolites including lignin, flavone, flavonol, anthocyanin, and tannin, etc .Molecular Structure Analysis
The molecular weight of 7-Methoxyisoflavone is 252.26 . It has a 15-carbon skeleton with two phenyl rings (rings A and B) connected by a heterocyclic ring (ring C) .Chemical Reactions Analysis
Structures of isoflavonoid-specific NADPH-dependent reductases revealed how the (iso)flavonoid backbones are modified by reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxyisoflavone include a molecular weight of 252.26 . It is a solid white to off-white substance .Wissenschaftliche Forschungsanwendungen
Sports Nutrition
- Field : Sports Nutrition
- Application : 7-Methoxyisoflavone (M), along with 20-hydroxyecdysone (E), and sulfo-polysaccharide (CSP3), have been marketed to athletes as dietary supplements that can increase strength and muscle mass during resistance-training .
- Methods : In a study, forty-five resistance-trained males were matched according to Fat-Free Mass (FFM) and randomly assigned to ingest in a double-blind manner supplements containing either a placebo (P); 800 mg/day of M; 200 mg of E; or, 1,000 mg/day of CSP3 for 8-weeks during training .
- Results : The study found no significant differences among groups in the variables FFM, percent body fat, bench press 1 RM, leg press 1 RM or sprint peak power. Anabolic/catabolic analysis revealed no significant differences among groups in active testosterone (AT), free testosterone (FT), cortisol, the AT to cortisol ratio, urea nitrogen, creatinine, the blood urea nitrogen to creatinine ratio .
Microbiology
- Field : Microbiology
- Application : Isoflavones, including 7-Methoxyisoflavone, are used by certain strains of Streptomyces, a genus of Actinomycetes, for biotransformation through various reactions to obtain rare and highly active biofunctional derivatives .
- Methods : The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions .
- Results : The study did not provide specific results or outcomes for the biotransformation of 7-Methoxyisoflavone .
Cardiovascular Health
- Field : Cardiovascular Health
- Application : Methoxylated flavones, including 7-Methoxyisoflavone, are used for poor circulation in the legs (venous insufficiency), varicose veins (enlarged veins that appear on the skin), heart disease, and high cholesterol .
- Methods : These flavones are consumed as part of the diet, particularly in citrus fruits . They are natural antioxidants and might reduce inflammation (swelling). They might also affect the way the liver processes cholesterol and other blood fats .
- Results : While these flavones are thought to have potential benefits for cardiovascular health, there is currently no good scientific research to support these uses .
Athletic Performance
- Field : Sports Science
- Application : Some athletes and body builders are interested in 7-Methoxyisoflavone for increasing testosterone levels, building muscle, and improving athletic performance .
- Methods : 7-Methoxyisoflavone is consumed as a supplement. It is thought to change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .
- Results : Testosterone can help build muscle, but can also cause serious side effects. More evidence is needed to rate the effectiveness of 7-Methoxyisoflavone for these uses .
Cancer Research
- Field : Cancer Research
- Application : Methoxylated flavones, including 7-Methoxyisoflavone, are being studied for their potential use in cancer treatment . They are thought to have antioxidant properties and might reduce inflammation, which could potentially slow the spread of cancer cells .
- Methods : These flavones are consumed as part of the diet, particularly in citrus fruits . They are natural antioxidants and might reduce inflammation (swelling). They might also affect the way the liver processes cholesterol and other blood fats .
- Results : While these flavones are thought to have potential benefits for cancer treatment, there is currently no good scientific research to support these uses .
Hormonal Balance
- Field : Endocrinology
- Application : Some people are interested in 7-Methoxyisoflavone for its potential effects on hormone balance . It is thought to change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .
- Methods : 7-Methoxyisoflavone is consumed as a supplement. It is thought to change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .
- Results : Testosterone can help build muscle, but can also cause serious side effects. More evidence is needed to rate the effectiveness of 7-Methoxyisoflavone for these uses .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECSQLKWZBEUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348530 | |
| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisoflavone | |
CAS RN |
1621-56-3 | |
| Record name | 7-Methoxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)

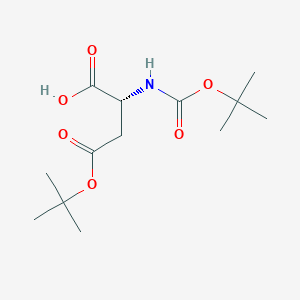
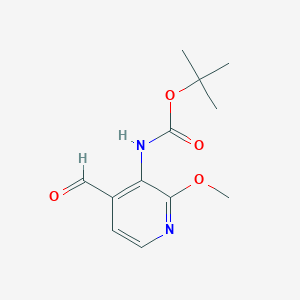
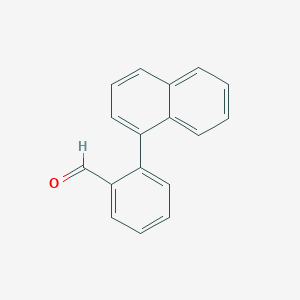
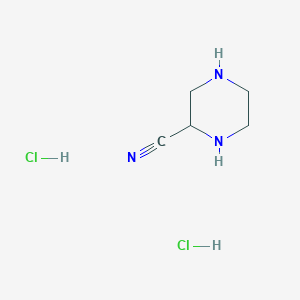
![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
